3-(chloromethyl)-5-methyl-4-propyl-4H-1,2,4-triazole hydrochloride
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Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions used in its synthesis, as well as reactions it may undergo in biological systems or in the environment .Physical and Chemical Properties Analysis
Physical properties can include melting point, boiling point, solubility, and specific rotation. Chemical properties can include reactivity, acidity or basicity, and stability .Scientific Research Applications
Synthesis and Chemical Properties
1,2,4-Triazole derivatives are crucial in organic and pharmaceutical chemistry due to their versatility in synthesis and a wide range of biological activities. Advances in the synthesis of these compounds involve eco-friendly procedures, emphasizing the importance of green chemistry principles. These methods aim for higher yields, shorter reaction times, and minimal environmental impact, utilizing microwave irradiation and eco-friendly catalysts (de Souza et al., 2019)(de Souza et al., 2019).
Biological Activities and Pharmaceutical Applications
1,2,4-Triazole derivatives display a broad spectrum of biological activities, making them valuable in drug discovery and development. These activities include antimicrobial, antifungal, antioxidant, anti-inflammatory, antiviral, and anticancer properties. Recent reviews and studies highlight the ongoing research into new triazole derivatives as potential therapeutic agents, with a focus on their pharmacological significance and innovative strategies for accessing new triazole-containing scaffolds (Nasri et al., 2021)(Nasri et al., 2021).
Applications in Material Science
The unique properties of 1,2,4-triazole derivatives are also explored in material science, particularly in the development of proton-conducting membranes for fuel cells. These membranes, based on 1,2,4-triazole, exhibit high thermal and electrochemical stability, high ionic conductivity under anhydrous conditions, and significant mechanical strength. Such characteristics are essential for high-temperature fuel cell applications, demonstrating the potential of triazole derivatives in renewable energy technologies (Prozorova & Pozdnyakov, 2023)(Prozorova & Pozdnyakov, 2023).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(chloromethyl)-5-methyl-4-propyl-1,2,4-triazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN3.ClH/c1-3-4-11-6(2)9-10-7(11)5-8;/h3-5H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFALOFIYLMISQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1CCl)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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